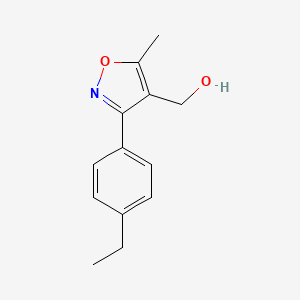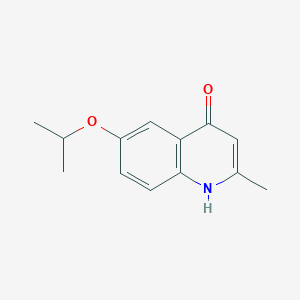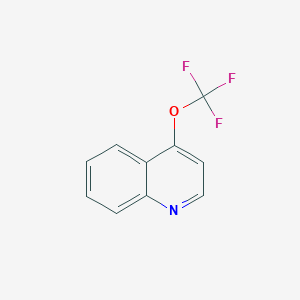
2-Chloroquinolin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroquinolin-3-amine hydrochloride is a chemical compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinolin-3-amine hydrochloride typically involves the chlorination of quinoline derivatives followed by amination. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the chloro group at the 2-position of the quinoline ring. The resulting 2-chloroquinoline is then subjected to amination using ammonia or amines under suitable conditions to obtain 2-Chloroquinolin-3-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
2-Chloroquinolin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include nitrosoquinoline and nitroquinoline derivatives.
Reduction Reactions: Products include amine and hydroquinoline derivatives.
科学的研究の応用
2-Chloroquinolin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Chloroquinolin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and amine groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their functions. The compound can interfere with cellular signaling pathways, enzyme activity, and DNA replication, making it a valuable tool in the study of various biological processes .
類似化合物との比較
2-Chloroquinolin-3-amine hydrochloride can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but contains an aldehyde group instead of an amine group. It is used in different synthetic applications and has distinct biological activities.
2-Methylquinoline: Contains a methyl group instead of a chloro group. It has different chemical reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents. It has a well-established mechanism of action and clinical applications.
The uniqueness of this compound lies in its specific combination of chloro and amine groups, which confer distinct chemical reactivity and biological activities .
特性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC名 |
2-chloroquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;/h1-5H,11H2;1H |
InChIキー |
OGTRZSHQDSUCLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)



![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)



